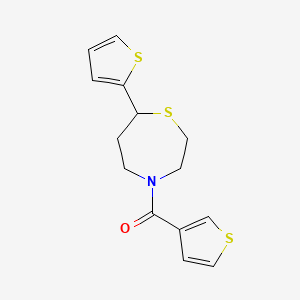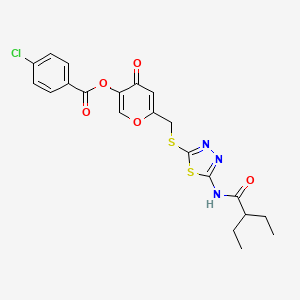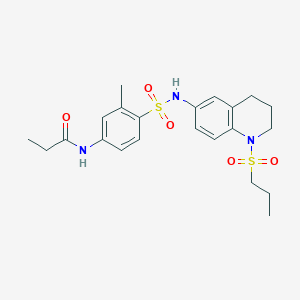
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide” is a chemical compound with the CAS No. 941987-09-312. It is not intended for human or veterinary use and is for research use only1.
Molecular Structure Analysis
The molecular formula of this compound is C22H29N3O5S2 and it has a molecular weight of 479.611.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Synthesis Analysis, Chemical Reactions Analysis, Mechanism of Action, Safety and Hazards, Future Directions
I’m sorry, but I couldn’t find any specific information on the synthesis, chemical reactions, mechanism of action, safety and hazards, or future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Enantioselective Syntheses
Research has demonstrated the utility of related tetrahydroquinoline derivatives in the organocatalytic enantioselective synthesis of natural products and synthetic drugs. For example, an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid was used to synthesize a series of 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to the synthesis of natural products and synthetic drugs such as (R)-crispine A and (R)-almorexant (E. Mons et al., 2014).
Anticancer and HDAC Inhibition
1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide, have shown potent histone deacetylase (HDAC) inhibitory activity and cytotoxicity against prostate cancer cells, indicating their potential as prostate cancer inhibitors (Yi-Min Liu et al., 2015).
PNMT Inhibitors for Neurological Disorders
Compounds structurally similar to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide have been synthesized and evaluated for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency, indicating potential applications in treating neurological disorders (G. L. Grunewald et al., 2005).
Synthesis of Tetrahydroisoquinoline Derivatives
The compound and its derivatives have been used in the synthesis of tetrahydroisoquinoline and benzazepine derivatives, showing the versatility of these molecules in organic synthesis and potential applications in developing new therapeutic agents (T. Saitoh et al., 2001).
Pharmacological Screening
Derivatives of tetrahydroquinolines, including those related to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide, have been synthesized for pharmacological screening, indicating their potential in drug discovery and development for various diseases (Snehal Patel et al., 2009).
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKOTHDGQABREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone oxime](/img/structure/B2959736.png)
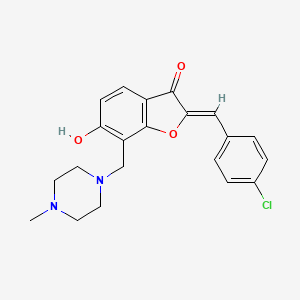
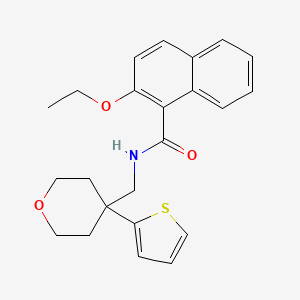
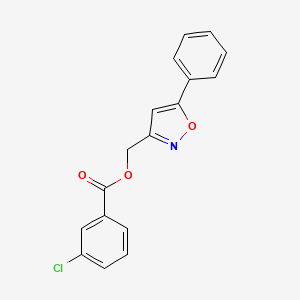
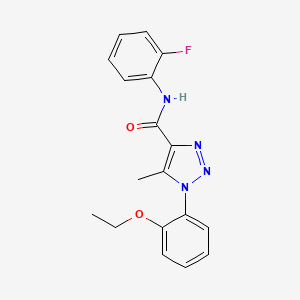
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
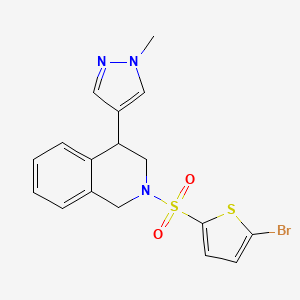
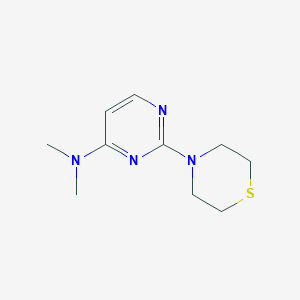
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
